2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride is an organic compound with the molecular formula C15H15ClO3 It is a derivative of benzoyl chloride, featuring benzyloxy, methoxy, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-4-methoxy-6-methylbenzoic acid.
Formation of Benzyloxy Group: The hydroxyl group is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the benzoyl chloride group to form amides or esters, respectively.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the benzyloxy group to form corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzyloxy group to form alcohols.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form amides and esters, which are common functional groups in pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles, leading to the formation of various products. The benzyloxy and methoxy groups can also participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
2-(Benzyloxy)-4-methoxybenzoyl chloride: Lacks the methyl group at the 6-position.
4-Methoxybenzoyl chloride: Lacks both the benzyloxy and methyl groups.
2-(Benzyloxy)-6-methylbenzoyl chloride: Lacks the methoxy group.
Uniqueness: 2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride is unique due to the combination of benzyloxy, methoxy, and methyl substituents, which provide specific reactivity and properties not found in the similar compounds listed above .
Properties
CAS No. |
65857-79-6 |
---|---|
Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
4-methoxy-2-methyl-6-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C16H15ClO3/c1-11-8-13(19-2)9-14(15(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
JAIBHNKGPOFEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)Cl)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.